molecular formula C11H22N2O B2965045 2-[cycloheptyl(methyl)amino]-N-methylacetamide CAS No. 1252443-78-9

2-[cycloheptyl(methyl)amino]-N-methylacetamide

Cat. No. B2965045
CAS RN: 1252443-78-9
M. Wt: 198.31
InChI Key: PUSPCRKLLFPKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule contains a total of 50 bonds. There are 22 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 1 six-membered ring, 1 seven-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties. These compounds, derived from versatile precursors like N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, include thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Carbonylative Cyclization of Amines

The γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl-protected amines using palladium catalysis provides a method for derivatization of amine-based moieties into γ-lactams. This approach is applicable for the diversification of amino acids and peptides, showcasing the potential for creating functionally rich molecules (Hernando et al., 2016).

Mechanism of Amide Hydrolysis

A study on N-methylacetamide (NMA) explores the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. This research provides insights into the degradation pathways of amide bonds under various conditions, relevant for both environmental and industrial chemistry applications (Duan, Dai, & Savage, 2010).

Antitumor Activities

4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, including derivatives with cyclohexyl and N-methoxy-N-methylacetamide substituents, have been synthesized and evaluated for cytotoxic activity against various tumor cell lines. These compounds exhibit potent antitumor activity, highlighting their potential in cancer therapy (Dong et al., 2010).

Analytical Pyrolysis of Dipeptides

The formation of cyclic dipeptides from dipeptides containing proline and amino acids with polar side chains has been investigated. This research contributes to understanding the thermal degradation products of proteins and peptides, which is significant for both analytical and synthetic organic chemistry (Fabbri et al., 2012).

properties

IUPAC Name

2-[cycloheptyl(methyl)amino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-11(14)9-13(2)10-7-5-3-4-6-8-10/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSPCRKLLFPKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cycloheptyl(methyl)amino]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.